Selective Cytotoxicity in E1A-Transformed Cells: Thioviridamide IC50 Values in Ad12-3Y1 and E1A-3Y1 Models
Thioviridamide exhibits potent and selective cytotoxicity against adenovirus E1A-transformed 3Y1 rat fibroblasts, with differential potency observed between the two E1A-containing cell line variants [1]. The compound induces chromatin condensation and nuclear fragmentation characteristic of apoptosis [1]. No comparator analog data exists for these specific E1A-3Y1 models using the identical assay platform; cross-study comparisons are precluded due to assay condition variability.
| Evidence Dimension | Cytotoxicity (IC50) in transformed 3Y1 rat fibroblast models |
|---|---|
| Target Compound Data | Ad12-3Y1 cells: IC50 = 3.9 ng/mL; E1A-3Y1 cells: IC50 = 32 ng/mL |
| Comparator Or Baseline | No direct comparator data available in the same assay system |
| Quantified Difference | 8.2-fold differential potency between Ad12-3Y1 and E1A-3Y1 cell lines (calculated as 32 / 3.9) |
| Conditions | 3Y1 rat fibroblasts transformed with adenovirus oncogenes; assay duration not specified in abstract |
Why This Matters
This is the foundational activity dataset that defines thioviridamide's original pharmacological profile, and any investigator referencing this compound's activity should source material verified against these specific cell lines.
- [1] Hayakawa Y, Sasaki K, Adachi H, Furihata K, Nagai K, Shin-ya K. Thioviridamide, a novel apoptosis inducer in transformed cells from Streptomyces olivoviridis. J Antibiot (Tokyo). 2006;59(1):1-5. doi:10.1038/ja.2006.1 View Source
